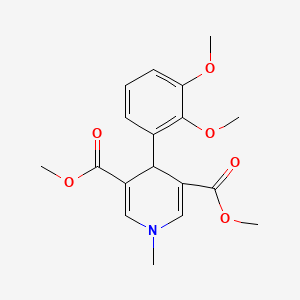

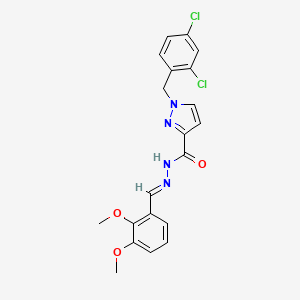

![molecular formula C18H24N6O B5504239 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504239.png)

4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their significance in medicinal chemistry due to their biological activities.

Synthesis Analysis

- The synthesis of pyrazolo[3,4-d]pyrimidines involves various methods, with specific emphasis on the role of substituents in determining the activity of the compounds. In one approach, the synthesis included a reaction sequence involving plaque reduction assay, highlighting the specificity for human enteroviruses (Chern et al., 2004).

Molecular Structure Analysis

- Structural studies of pyrazolo[3,4-d]pyrimidines derivatives have been conducted using single-crystal X-ray diffraction, revealing details about bonding and spatial arrangement. The research on copper(II) complexes based on similar ligands provides insights into the molecular structure and the formation of metallocycles (Bushuev et al., 2010).

Chemical Reactions and Properties

- The chemical reactions involving pyrazolo[3,4-d]pyrimidines are diverse, with different derivatives exhibiting varying activities. For example, the study of hydrogen bonding in hydrated versus anhydrous forms of these compounds sheds light on their chemical behavior (Trilleras et al., 2008).

Physical Properties Analysis

- The physical properties, such as solubility and crystalline structure, are influenced by specific substitutions on the pyrazolo[3,4-d]pyrimidine core. For instance, the water solubility of certain derivatives at physiological pH was a focus of one study, demonstrating the impact of structural changes on physical properties (Baraldi et al., 2012).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, are significantly influenced by the presence of certain functional groups. The synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives, including their reactivity with different chemical agents, provide a comprehensive understanding of their chemical nature (Wang et al., 2018).

Scientific Research Applications

Heterocyclic Compound Synthesis

Pyrimidine derivatives, including thioxopyrimidine and its related compounds, have been synthesized for potential applications in medicinal chemistry. These compounds, incorporating pyrazole, pyrimidine, and piperazine moieties, are synthesized through intramolecular cyclization processes. The structural diversity of these compounds allows for their application in the development of novel pharmaceuticals and materials with specific chemical and physical properties (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Antiviral and Antimicrobial Applications

Pyrazolo[3,4-d]pyrimidines have been evaluated for their antiviral activities, particularly against enteroviruses. These compounds have shown significant potential in inhibiting enterovirus replication at nanomolar concentrations, indicating their utility in antiviral research and potential therapeutic applications (J. Chern et al., 2004).

Adenosine Receptor Antagonism

Water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have been investigated as human A₃ adenosine receptor antagonists. These compounds demonstrate the importance of structural modification for improving water solubility and physiological stability, making them suitable for intravenous infusion and potential applications in adenosine receptor-targeted therapies (P. Baraldi et al., 2012).

Anticancer Research

Derivatives of pyrido[1,2-a]pyrimidin-4-one have shown antiproliferative effects against human cancer cell lines, highlighting their potential as anticancer agents. These compounds offer a foundation for further research into their mechanism of action and optimization for therapeutic use (L. Mallesha et al., 2012).

Molecular Imaging

Compounds structurally related to the specified chemical have been synthesized for use as PET imaging agents, specifically targeting enzymes involved in neuroinflammation. This application underscores the potential of pyrimidine derivatives in diagnostic imaging and the study of neurological diseases (Xiaohong Wang et al., 2018).

properties

IUPAC Name |

cyclopentyl-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-14-6-7-24(21-14)17-12-16(19-13-20-17)22-8-10-23(11-9-22)18(25)15-4-2-3-5-15/h6-7,12-13,15H,2-5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLTXXJGKKANOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

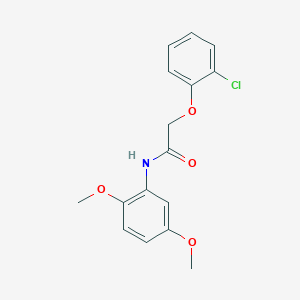

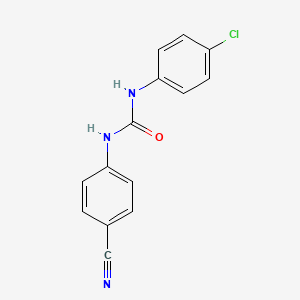

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(2-methylbutyl)pyrimidine hydrochloride](/img/structure/B5504161.png)

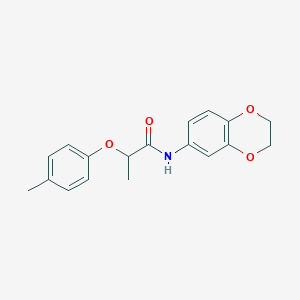

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5504164.png)

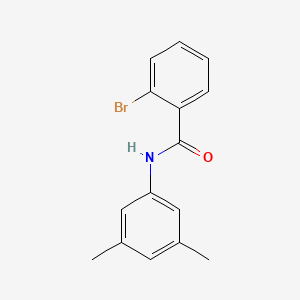

![2-benzyl-N-[1-(2-pyrazinyl)-4-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504170.png)

![((3R*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5504181.png)

![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5504196.png)

![N-(3-hydroxybutyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5504217.png)

![6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5504232.png)

![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5504246.png)